molecular formula C7H9BrN4O2 B1407808 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide CAS No. 1188410-10-7

3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide

Cat. No.: B1407808
CAS No.: 1188410-10-7
M. Wt: 261.08 g/mol
InChI Key: JGVCSFYFKISQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide (CAS: 1188410-10-7) is a pyrazine derivative with a molecular formula of C₇H₉BrN₄O₂ and a molecular weight of 261.08 g/mol . It is synthesized from the parent compound 3-amino-6-bromopyrazine-2-carboxylic acid (CAS: 486424-37-7), a versatile intermediate in organic synthesis and pharmaceutical research . The methoxymethylamide functional group enhances solubility and stability compared to simpler amides or esters, making it valuable in drug discovery, particularly in kinase inhibitor development .

Properties

IUPAC Name

3-amino-6-bromo-N-(methoxymethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN4O2/c1-14-3-11-7(13)5-6(9)10-2-4(8)12-5/h2H,3H2,1H3,(H2,9,10)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVCSFYFKISQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide typically involves the bromination of 3-amino-2-pyrazinecarboxylic acid followed by the introduction of a methoxymethylamide group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrazine derivatives are highly dependent on substituents. Key comparisons include:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activity
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide Methoxymethylamide 261.08 Enhanced solubility; intermediate in kinase inhibitors
3-Amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide 2-Methoxyethylamide 275.11 Larger substituent, potential steric hindrance
3-Amino-6-bromopyrazine-2-carboxylic acid methylamide (SC-04770) Methylamide 231.0 Lower solubility; used in early-stage drug candidates
Methyl 3-amino-6-bromopyrazine-2-carboxylate Methyl ester 218.01 Ester group; reactive intermediate in agrochemicals
3-Amino-6-bromopyrazine-2-carboxamide Amide 217.1/219.0 Base structure; limited solubility

Notes:

  • 2-Methoxyethylamide (275.11 g/mol) introduces a bulkier substituent, which may affect binding affinity in enzymatic assays .
  • Methyl ester derivatives are more reactive in coupling reactions but less stable in biological environments .
Kinase Inhibition and Drug Development
  • In , truncating the isopropyl group in compound 36 caused a 10-fold drop in activity , while replacing cyclohexyl with an aromatic ring (compound 37 ) abolished activity entirely. This highlights the critical role of substituent size and flexibility .
  • The methoxymethylamide group balances hydrophobicity and solubility, making it a preferred intermediate in optimizing kinase inhibitors like those targeting Trypanosoma brucei .

Insights :

  • High yields (82%) for amide derivatives suggest robust coupling protocols .
  • Lower yields for ester derivatives (41%) reflect challenges in bromination steps .

Biological Activity

3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H6BrN3O2\text{C}_6\text{H}_6\text{BrN}_3\text{O}_2 and a molecular weight of 218.06 g/mol. It features a pyrazine ring, an amino group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity. The presence of bromine at the 6-position enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and medicinal applications.

Research indicates that this compound acts primarily as an inhibitor of phosphatidylinositol 3-kinase (PI3K) . This enzyme plays a crucial role in various cellular processes, including growth, metabolism, and survival, particularly in cancer cells. The inhibition of PI3K can disrupt signaling pathways that promote tumor growth and proliferation, suggesting potential therapeutic applications in oncology .

Inhibition of PI3K

The compound's ability to inhibit PI3K has been documented in several studies. For example, it was shown to significantly reduce the activity of PI3K in vitro, leading to decreased cell proliferation in cancer cell lines. This activity positions it as a candidate for further development into anticancer therapies.

Other Biological Activities

In addition to its role as a PI3K inhibitor, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its structural analogs have been explored for their effects on inflammatory pathways, indicating that this compound could also contribute to the modulation of immune responses .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent inhibition of PI3K activity in cancer cell lines. The results indicated an IC50 value suggesting potent inhibition compared to control groups.
  • Structural Analog Comparisons : Research comparing this compound with structural analogs revealed that modifications in the pyrazine ring significantly affect biological activity. For instance, compounds with additional substitutions at specific positions showed varied levels of PI3K inhibition .

Comparative Analysis with Structural Analogues

The following table summarizes the structural similarities and biological activities of related compounds:

Compound NameMolecular FormulaSimilarity IndexBiological Activity
Methyl 3-amino-6-bromopyrazine-2-carboxylateC6H6BrN3O2\text{C}_6\text{H}_6\text{BrN}_3\text{O}_20.92Moderate PI3K inhibition
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylateC6H7BrN4O2\text{C}_6\text{H}_7\text{BrN}_4\text{O}_20.83Low PI3K inhibition
5-Bromopyrazine-2-carboxylic acidC5BrN3O2\text{C}_5\text{BrN}_3\text{O}_20.82Minimal biological activity

This comparison highlights the unique features of this compound as an effective PI3K inhibitor among its analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide?

  • Methodological Answer : The compound is synthesized via sequential bromination and amidation. For example, bromination of 3-aminopyrazine-2-carboxylic acid with N-bromosuccinimide (NBS) in DMF at 0°C yields 3-amino-6-bromo-pyrazine-2-carboxylic acid (41% yield) . Subsequent coupling with methylamine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) in DMF at room temperature achieves 82% yield for the amide derivative . Key parameters include solvent choice (DMF enhances solubility) and temperature control to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • ESI-MS : Confirm molecular weight (e.g., m/z 231.0 [M+H]⁺ for the brominated intermediate) .
  • NMR : Analyze aromatic protons (pyrazine ring) and methyl/methoxy groups in the amide side chain.
  • X-ray crystallography : Resolve hydrogen-bonding networks, as demonstrated in related 3-aminopyrazine derivatives .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : After aqueous work-up (e.g., dilution with H₂O to precipitate impurities), use column chromatography with ethyl acetate/hexane gradients. For crystalline intermediates, recrystallization from ethyl acetate improves purity .

Advanced Research Questions

Q. How can researchers address low yields during the amidation step?

  • Methodological Answer : Low yields often stem from incomplete activation of the carboxylic acid. Optimize by:

  • Coupling agents : Compare HATU vs. EDCl (ethylcarbodiimide) efficiency. HATU reduces racemization and improves yields in DMF .
  • Stoichiometry : Use 1.2 equivalents of methylamine hydrochloride to drive the reaction .
  • Temperature : Maintain 10–23°C to suppress side reactions like over-bromination .

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR/ESI-MS data may arise from tautomerism or solvent effects. For example:

  • Variable temperature NMR : Identify dynamic processes (e.g., amine proton exchange).
  • High-resolution MS : Differentiate isotopic patterns (e.g., 79Br/81Br doublet at m/z 217.1/219.0) .
  • Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. How can the bromine substituent be leveraged for further functionalization?

  • Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Key considerations:

  • Catalyst : Use Pd(PPh₃)₄ or XPhos Pd G3 for pyrazine systems.
  • Solvent : Toluene/ethanol mixtures enhance solubility of aromatic intermediates.
  • Protecting groups : Methoxymethylamide is stable under basic coupling conditions .

Q. What strategies improve regioselectivity in pyrazine ring modifications?

  • Methodological Answer : Direct modifications require careful electronic control:

  • Electrophilic substitution : Bromine at C6 is favored due to the electron-donating amino group at C3 .
  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for functionalization .

Structure-Activity Relationship (SAR) & Biological Applications

Q. How does the methoxymethylamide group influence biological activity in related compounds?

  • Methodological Answer : The methoxymethylamide moiety enhances metabolic stability and solubility. In CB2 receptor ligands, similar carboxamide derivatives show improved binding affinity due to hydrogen-bonding interactions with active site residues .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize assays based on target class:

  • Kinase inhibition : Use TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases.
  • Receptor binding : Radioligand competition assays (e.g., [³H]CP-55,940 for cannabinoid receptors) .
  • Cytotoxicity : MTT assays in HEK293 or HepG2 cells (IC₅₀ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide
Reactant of Route 2
Reactant of Route 2
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.